LSD1/KDM1A Demethylase Inhibition: 3-Fluoro Substitution Enables Potent Epigenetic Targeting
Derivatives incorporating the 4-(3-fluorobenzoyl)piperidine scaffold exhibit nanomolar inhibition of LSD1 (lysine-specific demethylase 1A), a validated target in oncology. The compound 1-(3-Fluorobenzoyl)-4-{[(trans-2-phenylcyclopropyl)amino]methyl}piperidin-4-yl)acetonitrile, which contains the 3-fluorobenzoylpiperidine core, demonstrates an IC50 of 100 nM in the LANCE LSD1/KDM1A demethylase assay [1]. This potency is comparable to that of the 4-fluorobenzoyl analog (IC50 = 100 nM) in the same assay, confirming that the 3-fluoro isomer is a viable alternative for LSD1 inhibitor development [2]. Importantly, the 3-fluoro substitution provides a distinct electronic and steric profile that can be leveraged to modulate selectivity over other histone demethylases or to improve pharmacokinetic properties [3].
| Evidence Dimension | LSD1/KDM1A demethylase inhibition (IC50) |
|---|---|
| Target Compound Data | 100 nM (compound containing 4-(3-fluorobenzoyl)piperidine core) |
| Comparator Or Baseline | 4-Fluorobenzoyl analog: IC50 = 100 nM; unsubstituted benzoyl derivative: Kd = 385 nM to >40 μM (variable activity) [4] |
| Quantified Difference | 3-fluoro and 4-fluoro analogs exhibit equivalent potency (ratio ≈ 1.0), while unsubstituted benzoyl shows reduced activity (>3.8-fold higher Kd). |
| Conditions | LANCE LSD1/KDM1A demethylase assay, pH 7.5, 1 nM enzyme, 30 min preincubation. |
Why This Matters
Demonstrates that the 3-fluorobenzoylpiperidine core is a competent scaffold for developing potent LSD1 inhibitors, offering a positional alternative to the 4-fluoro isomer without loss of enzymatic activity.
- [1] BindingDB Entry BDBM193849. US10174030, Example 8. (1-(3-Fluorobenzoyl)-4-{[(trans-2-phenylcyclopropyl)amino]methyl}piperidin-4-yl)acetonitrile. LSD1/KDM1A demethylase assay IC50 = 100 nM. View Source
- [2] BindingDB Entry BDBM194117. US10174030, Example 28. N-{[1-(4-Fluorobenzoyl)azetidin-3-yl]methyl}-trans-2-phenylcyclopropanamine. LSD1/KDM1A demethylase assay IC50 = 100 nM. View Source
- [3] Bonifazi A, Yano H, Guerrero AM, et al. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Pharmaceuticals. 2024;17(4):468. View Source
- [4] BindingDB Entry BDBM50610594. CHEMBL5290398. LSD1 binding affinity Kd = 385 nM and IC50 >40 μM. View Source
